Cidoxepin hydrochloride

Antihistamine Receptor Binding Stereoselectivity

This product is the purified (Z)-geometric isomer of doxepin as the hydrochloride salt. Unlike commercial doxepin HCl—an 85:15 E/Z mixture—cidoxepin hydrochloride provides a single, stereochemically defined entity, eliminating experimental variability from mixed isomer populations. With 5.2-fold higher H1R affinity versus the (E)-isomer, it is the preferred tool for H1R signaling studies, receptor occupancy assays, and stereoselective metabolism research. The defined stereochemistry ensures precise dose-response relationships free from confounding trans-isomer activities.

Molecular Formula C19H22ClNO
Molecular Weight 315.8 g/mol
CAS No. 25127-31-5
Cat. No. B195836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCidoxepin hydrochloride
CAS25127-31-5
Synonyms(3Z)-3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride;  (Z)-3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N,N-dimethyl-1-propanamine Hydrochloride;  (Z)-N,N-dimethyldibenz[b,e]oxepin-Δ11(6H),γ-propylamine Hydrochloride
Molecular FormulaC19H22ClNO
Molecular Weight315.8 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.Cl
InChIInChI=1S/C19H21NO.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H/b17-11-;
InChIKeyMHNSPTUQQIYJOT-CULRIWENSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cidoxepin Hydrochloride (CAS 25127-31-5): A Stereochemically Defined Tricyclic Antidepressant


Cidoxepin hydrochloride (CAS 25127-31-5) is the hydrochloride salt of cidoxepin, the (Z)-geometric isomer of the tricyclic antidepressant doxepin [1]. While commercial doxepin is an 85:15 mixture of (E)- and (Z)-isomers, cidoxepin provides a single, stereochemically defined entity [2]. Classified as a tricyclic antidepressant within the class of non-selective monoamine reuptake inhibitors, it acts as a serotonin-norepinephrine reuptake inhibitor and a potent histamine H1 receptor antagonist [1][3].

Why Commercial Doxepin Mixtures Cannot Substitute for Cidoxepin Hydrochloride in Research


Procurement of doxepin hydrochloride as a research tool introduces a poorly defined variable: a 15:85 geometric isomer mixture of cis-(Z) and trans-(E) forms that exhibit distinct pharmacological activities and metabolic fates [1]. Relying on the mixture, rather than the purified cis-isomer, confounds experimental interpretation and precludes precise dose-response analysis, as the active moiety's concentration is both low and variable [2]. Furthermore, the mixture introduces the confounding pharmacological actions of the less active trans-isomer, including differing side effect profiles [1][3].

Quantitative Differentiation of Cidoxepin Hydrochloride from Doxepin Isomers


Enhanced H1 Receptor Affinity of the (Z)-Isomer Over the (E)-Isomer

The (Z)-isomer (cidoxepin) exhibits a 5.2-fold higher binding affinity for the histamine H1 receptor (H1R) compared to the (E)-isomer, as determined by analysis of receptor-bound ligand ratios from purified H1R protein complexed with doxepin [1]. This difference is attributed to a more favorable chemical environment in the binding pocket for the (Z)-isomer, as elucidated by molecular dynamics simulations [1].

Antihistamine Receptor Binding Stereoselectivity

Quantified H1 Receptor Binding Affinity of Purified Cidoxepin

Cidoxepin demonstrates high affinity for the human histamine H1 receptor, with a reported Ki value of 0.090 nM [1]. This is consistent with reports that doxepin itself is a highly potent H1 antagonist (Kd = 310 pM), but this value represents a mixture .

Receptor Pharmacology Binding Affinity Antihistamine

Reduced Sedative and Anticholinergic Side Effect Profile

Cidoxepin is reported to exhibit a reduced incidence of sedative and cholinergic side effects compared to the doxepin mixture [1]. The central anticholinergic activity of cidoxepin has been reported to be 3-fold greater than that of the trans-isomer in mice [2]. Topical formulations containing purified cidoxepin (1.0% cream) were observed to relieve itching without producing the incidence or severity of sedation seen with creams containing predominantly the trans-isomer [1].

Side Effects Sedation Anticholinergic

Stereoselective Pharmacokinetics: Differential Exposure to Active Metabolite

Following oral administration of the 15:85 doxepin mixture, the mean plasma levels of the active metabolite cis-N-desmethyldoxepin significantly exceeded those of the trans-isomer after 10 hours, resulting in a higher area under the plasma concentration-time curve (AUC) for the cis-form [1]. This stereoselective pharmacokinetics indicates that the (Z)-isomer and its metabolite dominate systemic exposure over time.

Pharmacokinetics Metabolism Stereoselectivity

Superior Antidepressant Activity of the (Z)-Isomer

In most 'in vivo' and 'in vitro' tests, the cis-isomer (cidoxepin) is the more potent of the two geometric forms of doxepin [1]. It is specifically thought to have more antidepressant activity than trans-doxepin [2].

Antidepressant Potency Stereoselectivity

Optimal Research Applications for Cidoxepin Hydrochloride Based on Evidence


Mechanistic Studies of Histamine H1 Receptor Pharmacology

Cidoxepin's 5.2-fold higher H1R affinity compared to the (E)-isomer makes it the preferred tool for studying H1R signaling, receptor occupancy, and downstream effects. Using the pure (Z)-isomer eliminates the confounding factor of a mixed E/Z population, enabling cleaner interpretation of receptor-ligand interaction data [1].

Development of Non-Sedating Antihistamine Formulations

The reduced sedative profile of cidoxepin relative to the doxepin mixture positions it as an ideal candidate for developing topical or oral antihistamine formulations intended for daytime use. A 1.0% topical cream has been shown to relieve itching without the sedation associated with trans-isomer-containing preparations [2].

Investigating Stereoselective Metabolism and Pharmacokinetics

The distinct metabolic fates of the E- and Z-isomers, particularly the higher AUC of the active cis-N-desmethyldoxepin metabolite, make cidoxepin a valuable compound for research into stereoselective drug metabolism, transporter interactions, and the development of chiral analytical methods [3].

Antidepressant Mechanism-of-Action Studies Requiring a Pure Active Isomer

Given that the cis-isomer is consistently identified as the more potent antidepressant form in both in vivo and in vitro assays, cidoxepin provides a well-defined probe for dissecting the specific contributions of the (Z)-isomer to monoamine reuptake inhibition and downstream neuroplastic changes, free from the confounding actions of the (E)-isomer [4].

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